Stearyl acetate

Beschreibung

Octadecyl acetate has been reported in Zinnia elegans and Rhodiola rosea with data available.

Structure

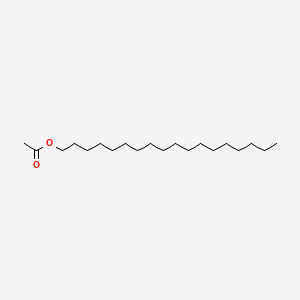

2D Structure

Eigenschaften

IUPAC Name |

octadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXRZCQJDXPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047759 | |

| Record name | Octadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-23-1, 72269-30-8 | |

| Record name | Octadecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C18-22-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8005KSX95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Octadecyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl acetate (B1210297), also known as stearyl acetate, is the ester of octadecanol (stearyl alcohol) and acetic acid. It is a long-chain fatty acid ester with a wide range of applications, primarily in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1] Its physicochemical properties also make it a candidate for investigation in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of octadecyl acetate relevant to the fields of research and drug development. While specific biological activity and detailed formulation protocols for octadecyl acetate are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides general methodologies applicable to this class of compounds.

Chemical Identity and Synonyms

The unambiguous identification of a chemical substance is crucial for scientific research. The Chemical Abstracts Service (CAS) has assigned a unique registry number to octadecyl acetate to facilitate its identification in literature and databases.

| Identifier | Value |

| CAS Number | 822-23-1[2] |

| Chemical Name | Octadecyl acetate |

Octadecyl acetate is known by several synonyms, which are frequently encountered in scientific literature and commercial product listings.

| Synonym |

| This compound[2] |

| Acetic acid, octadecyl ester[2] |

| 1-Octadecanol acetate[2] |

| n-Octadecyl acetate[2] |

| Acetic acid n-octadecyl ester |

| n-Octadecyl ethanoate |

Physicochemical Properties

A thorough understanding of the physicochemical properties of octadecyl acetate is essential for its application in research and formulation development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C20H40O2 | [2] |

| Molecular Weight | 312.53 g/mol | [2] |

| Appearance | White to off-white solid or colorless liquid | [3] |

| Melting Point | 32.84 °C | [3] |

| Boiling Point | 352.43 °C (estimate) | [3] |

| Density | 0.8739 g/cm³ (estimate) | [3] |

| Vapor Pressure | 6.51E-05 mmHg at 25°C | [3] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |

Synthesis of Octadecyl Acetate

Octadecyl acetate is typically synthesized via esterification of stearyl alcohol with acetic acid or a derivative thereof. The most common laboratory and industrial method is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer Esterification: A General Protocol

Reaction Principle:

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Glacial acetic acid

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent (e.g., toluene, hexane) for azeotropic removal of water (optional)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated sodium chloride solution)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearyl alcohol and a molar excess of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction.[4]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure octadecyl acetate.

Applications in Drug Development

The lipophilic nature of octadecyl acetate makes it a potential component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs). SLNs are colloidal carriers that can encapsulate poorly water-soluble drugs, enhance their bioavailability, and provide controlled release.

Solid Lipid Nanoparticles (SLNs): A General Formulation Protocol

While no specific protocols for formulating octadecyl acetate into SLNs were found, the following is a general procedure for preparing SLNs using a hot homogenization and ultrasonication method, where octadecyl acetate could potentially be used as the solid lipid.

Materials:

-

Solid lipid (e.g., Octadecyl Acetate)

-

Drug to be encapsulated

-

Surfactant (e.g., Polysorbate 80, Lecithin)

-

Aqueous phase (e.g., distilled water, buffer)

Experimental Procedure:

-

Preparation of Lipid Phase: Melt the solid lipid (octadecyl acetate) by heating it to 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

-

Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

-

Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterization: The formulated SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.

Biological Activity and Signaling Pathways

There is limited specific information available on the biological activity of octadecyl acetate. However, some studies have reported on the general biological activities of octadecanoic acid esters.

Potential Antimicrobial and Antiviral Activity

Some sources suggest that octadecanoic acid esters may possess antiviral, antibacterial, and antioxidant properties.[5] However, specific studies with quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for octadecyl acetate, are lacking in the reviewed literature.

Signaling Pathways

No direct studies on the effect of octadecyl acetate on specific signaling pathways were identified. However, the acetate moiety, upon hydrolysis, could potentially influence cellular processes. Acetate is known to act through at least two major signaling pathways:

-

Acetyl-CoA Signaling Branch: This ubiquitous pathway involves the regulation of protein function and gene transcription through acetylation and deacetylation cycles, as well as through AMPK kinase cascades.

-

G-protein Signaling Branch: This pathway is more cell-type specific and involves signaling through G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3, leading to downstream effects via cyclic AMP (cAMP) and phospholipase C (PLC).

It is important to note that the biological effects of octadecyl acetate as an intact ester molecule may differ significantly from those of its hydrolysis products. Further research is needed to elucidate the specific biological activities and mechanisms of action of octadecyl acetate.

Toxicology and Safety

There is a lack of comprehensive toxicological data for octadecyl acetate. Safety Data Sheets often state that data on acute toxicity, such as the LD50 (median lethal dose), is not available. However, this compound is considered safe for use in cosmetic products, where it functions as a skin-conditioning agent and emollient.

Conclusion

Octadecyl acetate is a well-characterized long-chain fatty acid ester with established applications in the cosmetics industry. For researchers and professionals in drug development, its lipophilic nature and status as a generally recognized as safe (GRAS) ingredient in topical formulations suggest its potential as a component in lipid-based drug delivery systems. However, a significant gap exists in the publicly available literature regarding specific, detailed experimental protocols for its synthesis and formulation, as well as comprehensive data on its biological activities and toxicology. The general methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for further investigation into the potential of octadecyl acetate in pharmaceutical research and development. Future studies should focus on elucidating its specific biological effects, developing and optimizing its formulation into drug delivery systems, and conducting thorough toxicological assessments.

References

- 1. EP0346451A1 - Antiviral activity of fatty acids and monoglycerides - Google Patents [patents.google.com]

- 2. Octadecyl acetate | C20H40O2 | CID 69968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine as Potential Anti-HIV Microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Stearyl Acetate in Organic Solvents: A Technical Guide

For Immediate Release

Executive Summary

Stearyl acetate (B1210297) (CAS 822-23-1), the ester of stearyl alcohol and acetic acid, is a waxy solid with a lipophilic nature owing to its long C18 alkyl chain. Its solubility is a critical parameter in various applications, including cosmetics, pharmaceuticals, and as a pheromone in agricultural applications. This guide provides a summary of its known qualitative solubility and presents a detailed methodology for researchers to determine precise quantitative solubility in various organic solvents.

Qualitative Solubility of Stearyl Acetate

Based on available safety data sheets and chemical supplier information, the solubility of this compound can be qualitatively described as follows. It is generally soluble in non-polar organic solvents and shows limited solubility in more polar solvents.

Data Presentation: Qualitative Solubility Data

| Solvent | Type | Qualitative Solubility | Source |

| Hot Alcohol (e.g., Ethanol) | Polar Protic | Soluble | [1] |

| Chloroform | Polar Aprotic | Sparingly Soluble | [2][3] |

| Methanol | Polar Protic | Slightly Soluble | [2][3] |

| Water | Polar Protic | Insoluble (0.0003691 mg/L @ 25°C est.) | [1] |

Note: The terms "Soluble," "Sparingly Soluble," and "Slightly Soluble" are based on qualitative descriptions and lack specific quantitative values.

Physicochemical Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure consists of a long, non-polar C18 alkyl (stearyl) chain and a more polar acetate headgroup.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The long, hydrophobic stearyl chain dominates the molecule's character, leading to favorable interactions with non-polar solvents through van der Waals forces. Consequently, this compound is expected to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but no O-H or N-H bonds. The polar acetate group of this compound can interact with the polar groups of these solvents, while the non-polar chain interacts with any non-polar regions. Moderate to good solubility is anticipated.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the ester's carbonyl oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The dominant non-polar chain limits its interaction with the highly polar, hydrogen-bonded network of these solvents, resulting in lower solubility.[4] Solubility in alcohols is noted to increase with temperature ("hot alcohol"), which is a common characteristic for the dissolution of waxy solids.[5]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal equilibrium solubility determination of this compound, adapted from established methods for waxy solids and sparingly soluble drugs.[6][7][8][9]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Isothermal Solubility Determination.

4.1 Materials and Equipment

-

This compound (purity >98%)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vacuum oven or a source of dry nitrogen gas

4.2 Procedure

-

Preparation: To a series of vials, add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. To prevent precipitation of the solute due to temperature changes, the syringe and filter can be pre-warmed to the experimental temperature.

-

Gravimetric Analysis:

-

Tare a clean, dry vial on the analytical balance.

-

Dispense a known volume of the filtered supernatant into the tared vial.

-

Carefully evaporate the solvent. This can be done in a vacuum oven at a temperature below the melting point of this compound (approx. 34-35°C) or under a gentle stream of nitrogen.[1]

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of filtrate) * 100

4.3 Data Validation

-

Perform each measurement in triplicate to ensure reproducibility.

-

Confirm the solid phase remaining after equilibration is the original form of this compound using techniques like Differential Scanning Calorimetry (DSC) to check for polymorphism or solvate formation.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, its physicochemical properties suggest high solubility in non-polar solvents and lower solubility in polar, protic solvents. This technical guide provides a framework for understanding these principles and a detailed experimental protocol for researchers to generate precise, quantitative solubility data. Such data is invaluable for the effective formulation and application of this compound in various scientific and industrial fields.

References

- 1. This compound, 822-23-1 [thegoodscentscompany.com]

- 2. 822-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceasia.org [scienceasia.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Stearyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl acetate (B1210297) (also known as octadecyl acetate) is the ester formed from stearyl alcohol and acetic acid.[1] As a long-chain fatty acid ester, it finds applications in various industries, including cosmetics, where it functions as a skin-conditioning agent and emollient, and as a plasticizer and lubricant.[2][3] In the realm of scientific research, it serves as a biochemical reagent and a component in the development of drug delivery systems.[4][5] A thorough understanding of its physical and chemical characteristics is paramount for its effective application and for the development of new formulations and technologies. This technical guide provides a comprehensive overview of the core physicochemical properties of stearyl acetate, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Characteristics

This compound is a white to pale yellow waxy solid at room temperature.[2] Its physical properties are dictated by its long C18 alkyl chain, which results in a waxy nature and low solubility in polar solvents. A summary of its key physical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Synonyms | Octadecyl acetate, Acetic acid octadecyl ester | [2][6][7] |

| Appearance | White to pale yellow waxy solid | [2] |

| Molecular Formula | C20H40O2 | [6][8][9] |

| Molecular Weight | 312.53 g/mol | [5][6][8][9] |

| Melting Point | 32.84 - 35.00 °C | [2][6][10][11] |

| Boiling Point | 344.00 - 352.43 °C @ 760 mmHg | [2][6][10][11] |

| Density | ~0.87 g/mL (estimate) | [6][10][11] |

| Flash Point | 30 °C to 156.67 °C (TCC) | [2][6][11] |

| logP (o/w) | ~8.9 (estimate) | [2][6] |

| Refractive Index | ~1.45 (estimate) | [4][6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Insoluble (0.0003691 mg/L @ 25 °C, est.) | [2] |

| Hot Alcohol | Soluble | [2] |

| Chloroform (B151607) | Sparingly Soluble | [6][10] |

| Methanol | Slightly Soluble | [6][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~4.05 ppm (t, 2H, -CH₂-O-), δ ~2.05 ppm (s, 3H, -C(O)CH₃), δ ~1.60 ppm (quintet, 2H, -CH₂-CH₂-O-), δ ~1.25 ppm (br s, 30H, -(CH₂)₁₅-), δ ~0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~171 ppm (C=O), δ ~64 ppm (-CH₂-O-), δ ~32-22 ppm (-(CH₂)₁₆-), δ ~21 ppm (-C(O)CH₃), δ ~14 ppm (-CH₃) |

| IR (KBr/thin film) | ~2917, 2849 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1240 cm⁻¹ (C-O stretch), ~1465 cm⁻¹ (C-H bend) |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 312.53 may be weak or absent. Characteristic fragments would include loss of the acetyl group and fragmentation along the alkyl chain. |

Chemical Characteristics and Reactions

The chemical behavior of this compound is dominated by the ester functional group. Key reactions include its synthesis via esterification and its cleavage via hydrolysis.

Synthesis of this compound

This compound is synthesized by the esterification of stearyl alcohol with an acetylating agent, such as acetic acid or acetic anhydride. A common industrial method is the direct esterification of stearic acid and stearyl alcohol.[12]

Caption: Synthesis of this compound via Fischer Esterification.

Hydrolysis of this compound

As an ester, this compound can undergo hydrolysis to yield stearyl alcohol and acetic acid (under acidic conditions) or stearyl alcohol and an acetate salt (under basic conditions).[13] The base-catalyzed hydrolysis, also known as saponification, is effectively irreversible.[13]

Caption: Hydrolysis pathways of this compound.

Stability

This compound, as a saturated fatty acid ester, is relatively stable. However, long-term storage can lead to hydrolysis if moisture is present.[9] Oxidative degradation is less of a concern compared to unsaturated esters due to the absence of double bonds in the stearyl chain.[14] For optimal stability, it should be stored in a cool, dry place in tightly sealed containers, potentially under an inert atmosphere like nitrogen.[2][15]

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of this compound are provided below.

Determination of Melting Point (Cooling Curve Method)

This method is suitable for waxy solids and involves monitoring the temperature of the molten substance as it cools.[8]

Methodology:

-

Place approximately 10-15 g of this compound into a large test tube.

-

Immerse the test tube in a beaker of water and heat gently until the this compound has completely melted and the temperature is approximately 10-15 °C above its expected melting point.

-

Remove the test tube from the water bath and insert a calibrated thermometer into the molten sample, ensuring the bulb is fully submerged.

-

Record the temperature at regular intervals (e.g., every 30 seconds) as the sample cools, with gentle stirring.

-

Plot a graph of temperature versus time. The melting point is the temperature of the plateau in the cooling curve, where the temperature remains constant as the substance solidifies.[16]

Determination of Solubility (Gravimetric Method)

This protocol outlines a method to quantitatively determine the solubility of this compound in an organic solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Methodology:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

-

Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) and transfer it to a pre-weighed beaker.

-

Evaporate the solvent from the beaker in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is completely removed, reweigh the beaker containing the dried this compound residue.

-

The solubility can then be calculated from the mass of the dissolved this compound and the volume of the solvent aliquot taken.

Spectroscopic Analysis Protocols

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[17]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For quantitative ¹H NMR, a relaxation delay (D1) of at least 5 times the longest T₁ should be used to ensure accurate integration.[5]

b. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): As this compound is a waxy solid, it can be gently heated to its melting point.[6] A small amount of the molten liquid is then placed between two KBr or NaCl plates and pressed to form a thin film.[6]

-

Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

c. Mass Spectrometry (MS)

-

Sample Introduction: Due to its volatility at higher temperatures, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Ionization: Electron Ionization (EI) is a common method, though it may lead to a weak or absent molecular ion peak due to fragmentation.[10] Soft ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be used to better observe the molecular ion.[10][11]

Protocol for Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound using a base.

Methodology:

-

In a round-bottom flask, dissolve a known amount of this compound (e.g., 5 g) in a suitable solvent like ethanol (B145695) (e.g., 50 mL).

-

Add an aqueous solution of a strong base, such as 1 M sodium hydroxide, in excess.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, the reaction mixture can be worked up by acidifying with a strong acid (e.g., HCl) to protonate the carboxylate, forming acetic acid.

-

The products, stearyl alcohol and acetic acid, can then be separated and analyzed using techniques like chromatography and spectroscopy to confirm the completion of the reaction.

Conclusion

This compound possesses well-defined physical and chemical properties that are characteristic of a long-chain fatty acid ester. Its waxy nature, solubility profile, and reactivity are all direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of this compound, which is essential for its application in research, drug development, and various industrial formulations. A thorough understanding of these characteristics allows for the precise control and optimization of its performance in diverse applications.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeol.com [jeol.com]

- 11. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Melting point - WaxPedia [waxpedia.org]

- 17. benchchem.com [benchchem.com]

Stearyl Acetate: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl acetate (B1210297) (also known as octadecyl acetate) is the ester of stearyl alcohol and acetic acid. While its primary commercial applications are in the cosmetics industry as a skin-conditioning agent and emollient, its role as a biochemical reagent is an area of growing interest for researchers.[1] This technical guide provides an in-depth overview of the core physicochemical properties, biochemical roles, and potential experimental applications of stearyl acetate for professionals in life sciences and drug development.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is essential for its effective use in experimental design. The following table summarizes key quantitative data gathered from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C20H40O2 | [2][3][4][5] |

| Molecular Weight | 312.53 g/mol | [2][3][4][5] |

| CAS Number | 822-23-1 | [2][3][4] |

| Appearance | White to off-white solid | [2][4] |

| Melting Point | 32.84 - 35.00 °C | [3][4][6] |

| Boiling Point | ~352.43 °C (estimate) | [3][7] |

| Density | ~0.87 g/mL (estimate) | [3][4] |

| Flash Point | ~156.5 °C | [4][6] |

| Solubility | Soluble in hot alcohol; Sparingly soluble in chloroform; Slightly soluble in methanol; Insoluble in water.[3][4][6] | |

| LogP (o/w) | ~8.94 (estimate) | [3][6] |

Biochemical Roles and Applications

This compound's primary biochemical significance stems from its identity as a long-chain fatty acid ester. Upon enzymatic hydrolysis, it releases stearic acid (a saturated C18 fatty acid) and acetate, both of which are fundamental molecules in cellular metabolism.

Intermediate in Pheromone Biosynthesis

This compound is a known component and intermediate in the biosynthetic pathways of sex pheromones in various insect species, particularly moths.[2][3][8] These pathways typically start with common fatty acids like palmitic or stearic acid and involve a series of enzymatic modifications.

The generalized pathway leading to acetate-containing pheromones is as follows:

-

Fatty Acid Synthesis: Stearic acid is synthesized from acetyl-CoA.

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the stearoyl-CoA chain.

-

Chain Shortening: The fatty acyl chain may be shortened through a process similar to β-oxidation.

-

Reduction: A fatty acyl-CoA reductase reduces the activated fatty acid to the corresponding fatty alcohol (e.g., stearyl alcohol or an unsaturated analogue).

-

Acetylation: An acetyltransferase catalyzes the transfer of an acetyl group (from acetyl-CoA) to the fatty alcohol, forming the final acetate ester pheromone.[3][7]

Substrate for Lipases and Esterases

Due to its ester linkage, this compound is a potential substrate for hydrolytic enzymes, specifically lipases, which show high activity towards water-insoluble, long-chain triglycerides and esters.[9] Carboxylesterases may also show activity, though they generally prefer substrates with shorter fatty acid chains.[10][11]

This property makes this compound a useful tool for:

-

Enzyme Activity Assays: It can be used as a substrate to screen for and characterize the activity of novel lipases from microbial or other sources.

-

Investigating Substrate Specificity: By comparing the hydrolysis rates of this compound with other fatty acid esters (e.g., oleyl acetate, palmityl acetate), researchers can investigate the substrate specificity of a given lipase (B570770) concerning fatty acid chain length and saturation.[12]

Metabolic Precursor

Upon hydrolysis, this compound provides a source of both stearic acid and acetate. These molecules are readily integrated into central metabolic pathways.

-

Stearic Acid: Enters the β-oxidation pathway to produce acetyl-CoA, FADH₂, and NADH, contributing to cellular energy production. It can also be used for the synthesis of other lipids, such as phospholipids (B1166683) and triglycerides.

-

Acetate: Can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[13][14] This acetyl-CoA can then enter the TCA cycle in the mitochondria or be used in the cytosol for fatty acid synthesis or histone acetylation, linking it to epigenetic regulation.[13][14][15]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, standard methodologies can be adapted for its use.

Protocol 1: Lipase Activity Assay Using this compound

This protocol describes a colorimetric assay to measure the activity of a lipase by detecting the release of free fatty acids from this compound, leading to a pH change.

A. Reagents and Materials:

-

This compound Substrate Emulsion:

-

This compound (100 mM in isopropanol)

-

Triton X-100 (10% w/v)

-

Gum Arabic (2% w/v)

-

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂

-

pH Indicator: Phenol Red (0.01% w/v)

-

Lipase solution (e.g., Porcine pancreatic lipase, Candida rugosa lipase) of unknown or known concentration.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 560 nm.

B. Methodology:

-

Prepare Substrate Emulsion: Vigorously mix 1 part this compound stock, 1 part Triton X-100, and 8 parts Gum Arabic solution. Sonicate on ice for 5-10 minutes until a stable, milky emulsion is formed.

-

Assay Setup: In each well of a 96-well plate, add:

-

150 µL Assay Buffer

-

20 µL Phenol Red indicator

-

20 µL Substrate Emulsion

-

-

Initiate Reaction: Add 10 µL of the lipase solution (or buffer for control wells) to each well.

-

Incubation and Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure the absorbance at 560 nm every minute for 30-60 minutes. The decrease in absorbance corresponds to the acidification of the medium from the released stearic acid.

-

Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Compare rates between different enzyme concentrations or different lipases.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ent.iastate.edu [ent.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmaCompass – Grow Your Pharma Business Digitally [pharmacompass.com]

- 7. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetate Metabolism in Physiology, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Stearyl Acetate for Researchers and Drug Development Professionals

Introduction: Stearyl acetate (B1210297), the ester of stearyl alcohol and acetic acid, is a waxy solid that has garnered significant interest in the pharmaceutical sciences. Its utility as an excipient, particularly in the formation of lipid-based drug delivery systems, is a key area of research. This technical guide provides an in-depth overview of the commercial sources for high-purity stearyl acetate, its physicochemical properties, relevant experimental protocols for its application, and a discussion of its potential (though indirect) relationship with cellular signaling pathways.

Commercial Sources and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the material are critical for research and pharmaceutical applications to ensure reproducibility and safety. Below is a summary of commercially available high-purity this compound from various suppliers.

| Supplier | Product Name | Purity Specification | CAS Number |

| MedchemExpress | This compound | Biochemical reagent grade | 822-23-1 |

| Larodan | This compound | >99% | 822-23-1 |

| TCI America | Octadecyl Acetate | >97.0% (GC) | 822-23-1 |

| Sigma-Aldrich | This compound | ≥99% | 822-23-1 |

| Santa Cruz Biotechnology | This compound | For experimental/research use | 822-23-1 |

| Penta International | This compound | Assay: 98.00 to 100.00 | 822-23-1 |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and the impurity profile. While specific impurity profiles are not always publicly available, potential impurities could include residual starting materials such as stearyl alcohol and acetic acid, as well as other fatty acid esters. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to determine the purity and identify any impurities.[1][2][3][4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in formulations.

| Property | Value |

| Molecular Formula | C₂₀H₄₀O₂ |

| Molecular Weight | 312.53 g/mol |

| Appearance | White to pale yellow waxy solid |

| Melting Point | 34.00 to 35.00 °C |

| Boiling Point | 344.00 to 345.00 °C |

| Solubility | Insoluble in water; Soluble in hot alcohol |

Experimental Protocols

Synthesis of this compound (Fisher Esterification)

A common laboratory-scale synthesis of this compound is through the Fisher esterification of stearyl alcohol with acetic acid, using a strong acid as a catalyst.

Materials:

-

Stearyl alcohol (1 equivalent)

-

Glacial acetic acid (excess, e.g., 5-10 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Combine stearyl alcohol and excess glacial acetic acid in a round-bottom flask.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

References

The Role of Stearyl Acetate and Other Long-Chain Acetate Esters as Insect Pheromones: A Technical Guide

Introduction

Stearyl acetate (B1210297) (C₂₀H₄₀O₂), a long-chain acetate ester, has been investigated for its potential role as an insect pheromone. While initial reports suggested its function as a sex pheromone in the castniid palm borer, Paysandisia archon, subsequent and more detailed research has presented conflicting evidence, with a greater emphasis on visual cues and other chemical signals in this species' mating behavior. To date, there is a notable lack of in-depth, publicly available quantitative data and detailed experimental protocols specifically validating stearyl acetate as a key pheromone in any insect species.

This guide, therefore, broadens the scope to provide a comprehensive technical overview of long-chain fatty acid-derived acetate esters as a class of insect pheromones. It is intended for researchers, scientists, and drug development professionals, offering insights into the general biosynthetic pathways, experimental characterization workflows, and olfactory signaling mechanisms associated with these semiochemicals.

Biosynthesis of Long-Chain Acetate Pheromones

The biosynthesis of fatty acid-derived pheromones, including acetate esters, is a well-studied process in many insects, particularly in moths (Lepidoptera). The pathway typically begins with common fatty acid metabolism and is modified by a series of specialized enzymes in the pheromone gland to produce species-specific compounds.[1][2][3]

The key steps are:

-

De Novo Fatty Acid Synthesis: The process starts in the cytoplasm with the production of acetyl-CoA, which is then converted to malonyl-CoA. Fatty acid synthase (FAS) enzymes catalyze the iterative addition of two-carbon units to build saturated fatty acid chains, typically palmitate (16 carbons) or stearate (B1226849) (18 carbons).[1][2]

-

Desaturation: Specific desaturase enzymes introduce one or more double bonds at precise locations in the fatty acyl-CoA chain. This step is critical for the diversity and specificity of pheromone signals.

-

Chain Shortening: In some pathways, the fatty acyl-CoA chain is shortened by a process of limited β-oxidation to achieve the correct carbon chain length for the final pheromone component.

-

Reduction: Pheromone gland-specific fatty acyl-CoA reductases (pgFARs) reduce the fatty acyl-CoA to the corresponding fatty alcohol. These enzymes often exhibit high substrate specificity, contributing to the final structure of the pheromone.[1][2][4]

-

Acetylation: An acetyltransferase enzyme then catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming the final acetate ester pheromone.[3]

Experimental Protocols for Pheromone Identification

The identification and characterization of novel insect pheromones follow a well-established experimental workflow. This multi-step process combines chemical analysis with electrophysiological and behavioral bioassays to unequivocally determine the structure and function of the semiochemicals.

Methodologies:

-

Pheromone Gland Extraction: The abdominal tips of virgin female insects, which contain the pheromone glands, are excised during their peak calling (pheromone-releasing) period. The glands are then extracted with a non-polar solvent like hexane (B92381) to collect the lipophilic pheromone components.

-

Gas Chromatography-Electroantennography (GC-EAD): The crude extract is injected into a gas chromatograph (GC) to separate its volatile components. The GC effluent is split, with one part going to a standard detector (like a flame ionization detector, FID) and the other to a preparation where an insect's antenna is mounted between two electrodes. This electroantennogram (EAG) setup detects which compounds elicit an electrical response from the antenna, indicating they are biologically active.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The biologically active compounds identified by GC-EAD are then analyzed by GC-MS. This technique provides a mass spectrum for each compound, which allows for its structural elucidation and identification by comparing the spectra to chemical libraries and known standards.

-

Behavioral Assays: The identified compounds are synthesized and tested in behavioral bioassays to confirm their function. These assays can range from simple olfactometer tests, which measure attraction to a scent source in a controlled environment, to more complex wind tunnel and field trapping experiments that assess the full behavioral sequence of mate-seeking and attraction under more natural conditions.[5]

Olfactory Signaling Pathway

The perception of pheromones in insects is a complex process that begins at the antenna and culminates in a behavioral response. The general signaling pathway for acetate pheromones involves several key molecular players.

-

Pheromone Binding and Transport: Pheromone molecules enter the aqueous lymph surrounding the olfactory sensory neurons (OSNs) within the antennal sensilla through pores in the cuticle. Odorant-binding proteins (OBPs) bind to the hydrophobic pheromone molecules and transport them to the receptors on the dendritic membrane of the OSNs.[6][7][8]

-

Receptor Activation: The pheromone-OBP complex interacts with a specific olfactory receptor (OR) complex on the OSN dendrite. This complex is typically a heterodimer consisting of a specific tuning OR and a highly conserved co-receptor (Orco).[7][9]

-

Signal Transduction: The binding of the pheromone is thought to induce a conformational change in the OR-Orco complex, opening it as a non-specific cation channel. The resulting influx of ions depolarizes the neuron's membrane, generating an electrical signal.[9] While this ionotropic mechanism is widely supported, some evidence also suggests the involvement of metabotropic G-protein-coupled signaling pathways in modulating the response.[9]

-

Signal Transmission and Processing: The electrical signal propagates down the axon of the OSN to the antennal lobe of the insect's brain. Axons from OSNs expressing the same OR converge on specific spherical structures called glomeruli. This spatial organization allows the brain to process and integrate the pheromone signal, ultimately leading to a specific behavioral output, such as upwind flight towards the pheromone source.[6][10]

Quantitative Data Presentation (Template)

As specific quantitative data for this compound is unavailable, the following table serves as a template for how such data would be structured for a hypothetical long-chain acetate pheromone, "Acetate-X".

| Parameter | Species | Value/Response | Methodology | Reference |

| EAD Response | Insectus example | 0.5 ± 0.1 mV | GC-EAD | (Hypothetical et al., 2023) |

| Optimal Dose (Field Trap) | Insectus example | 100 µg on rubber septum | Field Trapping | (Hypothetical et al., 2023) |

| Wind Tunnel Attraction | Insectus example | 75% source contact | Wind Tunnel Assay | (Hypothetical et al., 2023) |

| Behavioral Threshold | Insectus example | 10⁻⁴ µg/L | Olfactometer | (Hypothetical et al., 2023) |

The role of this compound as a definitive insect pheromone remains poorly substantiated in the scientific literature, with initial suggestions regarding Paysandisia archon not being supported by more recent, detailed investigations. However, the broader class of long-chain acetate esters represents a significant and well-characterized group of insect sex pheromones, particularly in Lepidoptera. The biosynthetic and olfactory signaling pathways for these compounds are understood in their general principles, providing a solid foundation for future research. The experimental workflows for pheromone identification are robust and can be applied to new species and compounds. Further research is required to isolate and definitively characterize the role, if any, of this compound in insect chemical communication and to generate the quantitative data necessary for its potential application in pest management or other fields.

References

- 1. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids | Lund University Publications [lup.lub.lu.se]

- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 10. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Untapped Potential of Stearyl Acetate in Oleogel Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleogels, or structured oils, represent a significant advancement in replacing saturated and trans fats in food products and creating novel delivery systems for pharmaceuticals. While a variety of oleogelators have been extensively studied, this whitepaper explores the theoretical framework and untapped potential of stearyl acetate (B1210297) as a novel oleogelator. Drawing upon the established principles of oleogelation by wax esters and long-chain fatty acid derivatives, this guide provides a comprehensive overview of stearyl acetate's physicochemical properties, a hypothetical mechanism for its oleogel formation, detailed experimental protocols for its investigation, and a projection of its potential applications. Due to a lack of direct research on this compound as an oleogelator, this document serves as a foundational guide to stimulate further scientific inquiry.

Introduction to Oleogels and Oleogelators

Oleogels are systems in which a liquid oil phase is entrapped within a three-dimensional network formed by a small concentration of an oleogelator. This structure imparts a solid-like texture to the oil without altering its fatty acid profile, offering a promising strategy for structuring liquid oils in various applications. Oleogelators can be broadly classified as polymeric or low molecular weight compounds. This compound falls into the latter category, specifically as a wax ester, a class of compounds known for their ability to form crystalline networks in oils.

Physicochemical Profile of this compound

This compound (octadecyl acetate) is the ester of stearyl alcohol and acetic acid. Its potential as an oleogelator is rooted in its molecular structure and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 822-23-1 | [1][2] |

| Molecular Formula | C20H40O2 | [1][2] |

| Molecular Weight | 312.53 g/mol | [1][2] |

| Appearance | White to pale yellow waxy solid | [3] |

| Melting Point | 33-35 °C | [3] |

| Solubility | Soluble in hot alcohol; Insoluble in water. | [3] |

| GRAS Status | Not listed in the Food Chemicals Codex. Its GRAS status for direct food use has not been affirmed by the FDA.[4][5][6] | [3] |

The long, saturated C18 alkyl chain of this compound is a key feature that can facilitate the van der Waals interactions necessary for self-assembly and crystal formation in a nonpolar solvent like vegetable oil. Its melting point of 33-35°C is significant, as it is high enough to be solid at room temperature but low enough to be easily melted into oil without requiring excessively high temperatures that could degrade the oil or active pharmaceutical ingredients.

Hypothetical Mechanism of Oleogel Formation by this compound

Based on studies of other wax esters, the formation of a this compound oleogel is hypothesized to occur through a crystallization-driven self-assembly process.

dot

References

The Core Principles of Stearyl Acetate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl acetate (B1210297), the ester of stearyl alcohol and acetic acid, is a long-chain fatty acid ester with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its synthesis is a fundamental process in organic chemistry, primarily achieved through esterification and transesterification reactions. This technical guide provides a comprehensive overview of the core principles governing stearyl acetate synthesis, detailing reaction mechanisms, catalytic systems, process optimization, and purification protocols. Quantitative data from various synthesis methodologies are summarized for comparative analysis, and detailed experimental procedures are provided. Furthermore, this guide includes visualizations of key experimental workflows and the interplay of reaction parameters to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (CH₃(CH₂)₁₇OOCCH₃) is a waxy solid at room temperature, valued for its emollient, conditioning, and lubricating properties. In pharmaceutical formulations, it can function as an excipient, contributing to the texture and stability of topical preparations. Understanding the principles of its synthesis is crucial for optimizing production, ensuring high purity, and developing novel applications. The primary routes to this compound synthesis involve the reaction of stearyl alcohol with an acetyl group donor. This guide will delve into the most common and effective methods for its preparation.

Fundamental Synthesis Methodologies

The synthesis of this compound is predominantly accomplished through three main pathways:

-

Direct Esterification (Fischer Esterification): The reaction of stearyl alcohol with acetic acid in the presence of an acid catalyst.

-

Transesterification: The reaction of stearyl alcohol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst.

-

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification or transesterification reaction under milder conditions.

Direct Esterification (Fischer Esterification)

This is a classic and widely used method for ester synthesis. The reaction is an equilibrium process and is typically catalyzed by strong mineral acids or solid acid catalysts.

Reaction Mechanism:

The Fischer esterification of stearyl alcohol with acetic acid proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing its electrophilicity. The lone pair of electrons on the oxygen of stearyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the catalyst.

Catalysts:

Commonly used catalysts for Fischer esterification include:

-

Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are highly effective but can be corrosive and difficult to separate from the product.

-

Heterogeneous (Solid) Acid Catalysts: Metal oxides such as magnesium oxide (MgO), stannous oxide (SnO), and ferric oxide (Fe₂O₃) offer advantages in terms of easier separation and reduced corrosivity.[1] Zeolites and ion-exchange resins are also employed.

Transesterification

Transesterification involves the exchange of the alcohol moiety of an ester. For this compound synthesis, this typically involves reacting stearyl alcohol with a readily available acetate ester.

Reaction Mechanism:

The mechanism of transesterification can be either acid-catalyzed or base-catalyzed. In the acid-catalyzed mechanism, the carbonyl oxygen of the acetate ester is protonated, followed by nucleophilic attack by stearyl alcohol. In the base-catalyzed mechanism, a strong base deprotonates the stearyl alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the acetate ester.

Acyl Donors:

-

Ethyl acetate

-

Vinyl acetate

-

Isopropenyl acetate

Enzymatic Synthesis

Enzymatic synthesis offers a green and selective alternative to traditional chemical methods. Lipases are commonly used enzymes for this purpose.

Reaction Mechanism:

The enzymatic synthesis of this compound involves the formation of an acyl-enzyme intermediate. The lipase's active site (typically a serine residue) attacks the carbonyl carbon of the acyl donor (acetic acid or an acetate ester) to form a tetrahedral intermediate, which then collapses to release the alcohol or water and form the acyl-enzyme complex. Stearyl alcohol then attacks the acyl-enzyme intermediate to form another tetrahedral intermediate, which subsequently breaks down to release the this compound and regenerate the enzyme.

Enzymes:

-

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective and commonly used lipase for ester synthesis.

-

Lipases from Rhizomucor miehei and Thermomyces lanuginosus are also utilized.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize quantitative data from various studies on this compound and analogous ester syntheses to provide a basis for comparison.

| Method | Reactants | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid/Ester) | Yield (%) | Purity (%) | Reference |

| Direct Esterification | Stearic Acid, Stearyl Alcohol | Magnesium Oxide | 0.05% (of total reactants) | 230 | 6 | 1:1.01 | ~96 | - | [1] |

| Direct Esterification | Stearic Acid, Stearyl Alcohol | Stannous Oxide | 0.03-0.12% | 150-240 | 5-10 | 1:1.01-1.20 | - | - | [1] |

| Direct Esterification | Acetic Acid, Ethanol | Sulfuric Acid | 5 mL (in ~45 mL reactants) | 80-85 | - | 1:1.2 | 71.05 | High | [2] |

| Transesterification | Glycerol, Ethyl Acetate | Sulfuric Acid | 0.1 equiv. | 90 | 9 | 1:10 | 100 (di & triacetin) | - | [3][4] |

| Enzymatic Synthesis | Formic Acid, Octanol | Novozym 435 | 15 g/L | 40 | - | 1:7 | 96.51 | - | [5] |

| Enzymatic Synthesis | Calophyllum inophyllum oil, Ethyl Acetate | Lipase | 20% (w/w) | 44.43 | 5 | 1:3 | 41.46 | - | [6] |

Note: Data for analogous ester syntheses are included to provide a broader context for reaction conditions and expected outcomes.

Experimental Protocols

Protocol for Direct Esterification using a Metal Oxide Catalyst

This protocol is based on the methodology described for the synthesis of stearyl stearate, which is analogous to this compound synthesis.[1]

Materials:

-

Stearyl alcohol

-

Glacial acetic acid

-

Magnesium oxide (catalyst)

-

Nitrogen gas

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with a water trap (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Vacuum distillation setup

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a water trap, add stearyl alcohol and glacial acetic acid in a 1:1.05 molar ratio.

-

Catalyst Addition: Add magnesium oxide (0.1% of the total weight of the reactants).

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Reaction: While stirring, heat the mixture to 200-230 °C. Continuously remove the water formed during the reaction using the water trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 5-7 hours.

-

Purification:

-

After the reaction is complete and no more water is being distilled, cool the reaction mixture.

-

Set up for vacuum distillation to remove any unreacted acetic acid.

-

While the product is still warm (around 70 °C), filter it to remove the magnesium oxide catalyst.

-

The resulting product is this compound.

-

Protocol for Enzymatic Synthesis using Immobilized Lipase

This protocol is a general procedure based on common practices for lipase-catalyzed esterification.

Materials:

-

Stearyl alcohol

-

Glacial acetic acid or ethyl acetate

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous solvent (e.g., hexane (B92381) or toluene, optional, for solvent-based systems)

-

Shaking incubator or stirred-tank reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, dissolve stearyl alcohol in the chosen solvent (if used). Add the acyl donor (acetic acid or ethyl acetate) in a desired molar ratio (e.g., 1:1 to 1:5 alcohol to acyl donor).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the reactants.

-

Reaction: Place the vessel in a shaking incubator or a stirred-tank reactor at a controlled temperature, typically between 40-60 °C.

-

Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them using techniques like gas chromatography (GC) or titration to determine the conversion of the limiting reactant.

-

Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.

-

Product Isolation: Remove the solvent (if used) from the filtrate using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key steps in the synthesis and purification of this compound via direct esterification and enzymatic synthesis.

Caption: Workflow for Direct Esterification of this compound.

Caption: Workflow for Enzymatic Synthesis of this compound.

Logical Relationship Diagram

This diagram illustrates the logical relationships between key reaction parameters and the desired outcomes in this compound synthesis.

Caption: Interplay of Parameters in this compound Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through direct esterification, transesterification, and enzymatic methods. The choice of a specific pathway depends on factors such as desired purity, environmental considerations, and cost. Direct esterification with solid acid catalysts offers a balance of efficiency and ease of product separation. Enzymatic synthesis, while potentially slower, provides high selectivity and operates under mild, environmentally friendly conditions. A thorough understanding of the reaction kinetics and the influence of various parameters is essential for optimizing the synthesis of high-purity this compound for its diverse applications in the pharmaceutical and other industries. Further research into novel and more efficient catalytic systems continues to be an area of active investigation.

References

- 1. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]

- 2. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Stearyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl acetate (B1210297), an ester of stearyl alcohol and acetic acid, finds applications in the cosmetic, pharmaceutical, and food industries as an emollient, plasticizer, and flavoring agent. Traditional chemical synthesis often involves harsh conditions and the use of environmentally challenging catalysts.[1][2] Lipase-catalyzed synthesis presents a green and highly specific alternative, operating under milder conditions and offering potential for greater purity of the final product.[3][4] Lipases are versatile biocatalysts that can efficiently catalyze esterification reactions in both aqueous and non-aqueous media.[3][5] This document provides a detailed protocol for the synthesis of stearyl acetate using a lipase (B570770) catalyst, based on established methodologies for similar ester syntheses.

Principle of the Reaction

The synthesis of this compound is achieved through the enzymatic esterification of stearyl alcohol with an acyl donor, such as vinyl acetate or acetic acid, catalyzed by a lipase. The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the hydroxyl group of stearyl alcohol, releasing the ester product. The use of an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica immobilized on macroporous acrylic resin), is often preferred due to its high stability, reusability, and ease of separation from the reaction mixture.[6][7]

Experimental Protocols

Materials and Equipment

-

Substrates: Stearyl alcohol (≥98% purity), Vinyl acetate (≥99% purity) or Acetic acid (≥99.7% purity)

-

Enzyme: Immobilized lipase (e.g., Novozym® 435)

-

Solvent (optional): n-hexane, heptane, or a solvent-free system can be employed.[8][9]

-

Reaction Vessel: Screw-capped flasks or a temperature-controlled batch reactor

-

Temperature Control: Incubator shaker or water bath with magnetic stirring

-

Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and determining product yield.

-

Purification Equipment: Filtration setup, rotary evaporator.

General Synthesis Protocol

This protocol describes a typical batch synthesis of this compound. Optimization of specific parameters may be required depending on the lipase used and the desired reaction scale.

-

Reactant Preparation:

-

In a screw-capped flask, combine stearyl alcohol and the acyl donor (vinyl acetate is often preferred as it avoids the production of water, which can lead to hydrolysis).[10]

-

If using a solvent, add the desired volume of n-hexane or heptane. A solvent-free system is also a viable and greener option.[11][12][13]

-

The molar ratio of stearyl alcohol to the acyl donor is a critical parameter and should be optimized. Ratios ranging from 1:1 to 1:15 (stearyl alcohol:acyl donor) have been reported for similar ester syntheses.[1][7]

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (typically between 40°C and 60°C) with agitation (e.g., 200 rpm) for 10-15 minutes to ensure homogeneity.[1][10]

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 1% and 10% (w/w) of the total substrate weight.[6][7]

-

Seal the flask and continue the incubation with agitation for the desired reaction time (ranging from 2 to 48 hours).[1][6]

-

-

Reaction Monitoring:

-

Periodically withdraw small aliquots of the reaction mixture.

-

Analyze the samples by GC or HPLC to determine the conversion of stearyl alcohol and the yield of this compound.

-

-

Product Recovery and Purification:

-

Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[6]

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can be further purified if necessary, for example, by washing to remove any unreacted acid followed by drying.

-

Data Presentation

The following tables summarize typical ranges for key reaction parameters and reported conversion efficiencies for lipase-catalyzed ester synthesis, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Key Parameters for Lipase-Catalyzed Ester Synthesis

| Parameter | Typical Range | Reference |

| Lipase Source | Candida antarctica (Novozym 435), Candida rugosa, Rhizopus oryzae | [1][6] |

| Molar Ratio (Alcohol:Acyl Donor) | 1:1 to 1:15 | [1][6] |

| Temperature (°C) | 30 - 60 | [1][6] |

| Enzyme Loading (% w/w of substrates) | 1 - 10 | [6] |

| Reaction Time (hours) | 2 - 48 | [1][6] |

| Agitation Speed (rpm) | 150 - 250 | [6] |

| Solvent | Solvent-free, n-hexane, heptane | [6][8][11] |

Table 2: Reported Conversion Yields for Similar Ester Syntheses

| Ester Product | Lipase | Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Ethyl Stearate (B1226849) | Novozym 435 | 1:5 (Acid:Alcohol) | 60 | 24 | 92 | [6] |

| Alkyl Stearates | Candida rugosa | 5:1 - 15:1 (Alcohol:Acid) | 40 - 60 | 24 - 120 | >90 | [1] |

| Neryl Acetate | Novozym 435 | 1:12.6 (Nerol:Ethyl Acetate) | 52.7 | 2 | 91.6 | [7][14] |

| Octyl Acetate | Immobilized Rhizopus oryzae | 2 M Octanol in Vinyl Acetate | 36 | 12 | 92.35 | [11] |

| Cinnamyl Acetate | Novozym 435 | 1:15 (Alcohol:Ethyl Acetate) | 40 | 3 | 90.06 | [12][13] |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound offers a promising alternative to conventional chemical methods, providing a more sustainable and specific route to this valuable ester. The protocol and data presented here provide a solid foundation for researchers to develop and optimize this biocatalytic process. Key to a successful synthesis is the careful optimization of reaction parameters such as the choice of lipase, substrate molar ratio, temperature, and reaction time.

References

- 1. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]